molecular formula C6H3N5 B3162990 [1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile CAS No. 88277-76-3

[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile

Cat. No.: B3162990
CAS No.: 88277-76-3
M. Wt: 145.12 g/mol
InChI Key: RJYHUTBOCLEENE-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile: is a heterocyclic compound that features a fused triazole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazole ring, followed by cyclization with a suitable pyridazine precursor . Another method involves the annulation of the triazole ring on a substituted azine or fused azine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where functional groups on the triazole or pyridazine rings are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo-pyridazine compounds .

Scientific Research Applications

Chemistry: In chemistry, [1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential biological activities .

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a scaffold for designing inhibitors of various enzymes and receptors. It has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound derivatives are used in the development of new materials, including polymers and fluorescent probes .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: [1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile is unique due to its specific ring fusion and the presence of a carbonitrile group, which can influence its reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYHUTBOCLEENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520970
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88277-76-3
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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